molecular formula C16H24N2O2S B2525044 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide CAS No. 1396852-44-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide

Cat. No. B2525044
M. Wt: 308.44
InChI Key: OSSSFZRFTVARMJ-UHFFFAOYSA-N
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Description

The compound "N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide group, a functional group with the connectivity R-S(=O)_2-NR'_2. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry, particularly as carbonic anhydrase inhibitors .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of new 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides involved the creation of a sulfonamide linkage to a dihydro-thiazole ring . These methods could potentially be applied to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was elucidated using FTIR, NMR, and single-crystal X-ray diffraction . Density Functional Theory (DFT) calculations can also be used to predict molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. The N-acyl derivatives of sulfonamides, for example, can be hydrolyzed enzymatically to yield the parent sulfonamide . The reactivity of the sulfonamide group can also be modified by introducing different substituents, which can affect the compound's stability and solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, lipophilicity, and thermal stability, can be influenced by the nature of the substituents on the sulfonamide nitrogen. Compounds with an ionizable amino function in the acyl moiety possess high water solubility and adequate lipophilicity at physiological pH . The thermal stability of these compounds can be determined using thermal analysis techniques such as TGA and DTA . Additionally, the electronic properties, such as HOMO and LUMO energies, can be calculated using DFT, which indicates the charge transfer within the molecule .

Scientific Research Applications

Novel Catalytic Applications

Sulfonamide compounds have been utilized in the development of novel catalysts for chemical synthesis. For instance, a study by Goli-Jolodar et al. introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016). This research highlights the potential of sulfonamide-based catalysts in facilitating efficient and environmentally friendly chemical processes.

Material Science and Polymer Research

Sulfonamide derivatives have been incorporated into polymers to impart unique properties. Ortyl, Janik, and Kucharski synthesized methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, demonstrating photochromic properties useful for material science applications (Ortyl, Janik, & Kucharski, 2002). These materials show promise in the development of smart coatings and sensors.

Asymmetric Synthesis

The asymmetric synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines, as studied by Tang, Volkman, and Ellman, showcases the utility of sulfonamide compounds in the creation of chiral intermediates for pharmaceutical synthesis (Tang, Volkman, & Ellman, 2001). This application is critical for the production of enantiomerically pure drugs.

Antimicrobial Applications

The antimicrobial properties of sulfonamide derivatives, such as the novel functionalized N-sulfonates described by Fadda, El-Mekawy, and AbdelAal, suggest potential applications in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016). Such compounds could be instrumental in addressing antibiotic resistance issues.

Drug Metabolism and Biocatalysis

The application of biocatalysis in drug metabolism, as demonstrated by Zmijewski et al. in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, underscores the role of sulfonamide compounds in pharmaceutical research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006). This study highlights the importance of understanding drug metabolites for the development of safer and more effective medications.

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-3-4-14-21(19,20)17-12-8-9-13-18(2)15-16-10-6-5-7-11-16/h5-7,10-11,17H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSSFZRFTVARMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC#CCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide

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